Pyrotinib

Descripción general

Descripción

Pirrotinib es un inhibidor irreversible de la tirosina quinasa del receptor del factor de crecimiento epidérmico humano pan. Se dirige al receptor del factor de crecimiento epidérmico humano 1, al receptor del factor de crecimiento epidérmico humano 2 y al receptor del factor de crecimiento epidérmico humano 4. Este compuesto ha mostrado una actividad antitumoral prometedora, particularmente en el tratamiento del cáncer de mama avanzado positivo para el receptor del factor de crecimiento epidérmico humano 2 .

Aplicaciones Científicas De Investigación

Pirrotinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los inhibidores de la tirosina quinasa.

Biología: Se investiga por sus efectos en las vías de señalización celular y la apoptosis.

Medicina: Se utiliza principalmente en el tratamiento del cáncer de mama avanzado positivo para el receptor del factor de crecimiento epidérmico humano 2. .

Mecanismo De Acción

Pirrotinib ejerce sus efectos uniéndose irreversiblemente a los dominios de la tirosina quinasa del receptor del factor de crecimiento epidérmico humano 1, el receptor del factor de crecimiento epidérmico humano 2 y el receptor del factor de crecimiento epidérmico humano 4. Esta unión inhibe la fosforilación de estos receptores, bloqueando así las vías de señalización aguas abajo como la vía fosfoinositida 3-quinasa/proteína quinasa B y la vía Ras/proteína quinasa activada por mitógenos. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas positivas para el receptor del factor de crecimiento epidérmico humano 2 .

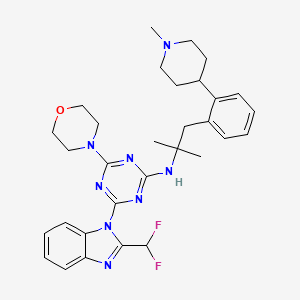

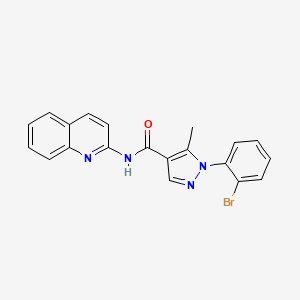

Compuestos similares:

Lapatinib: Otro inhibidor de la tirosina quinasa que se dirige al receptor del factor de crecimiento epidérmico humano 1 y al receptor del factor de crecimiento epidérmico humano 2.

Neratinib: Un inhibidor irreversible de la tirosina quinasa que se dirige al receptor del factor de crecimiento epidérmico humano 1, al receptor del factor de crecimiento epidérmico humano 2 y al receptor del factor de crecimiento epidérmico humano 4.

Singularidad de Pirrotinib: Pirrotinib es único debido a su unión irreversible a múltiples receptores del factor de crecimiento epidérmico humano, proporcionando un espectro de actividad más amplio en comparación con otros inhibidores. Su capacidad para penetrar la barrera hematoencefálica lo hace particularmente efectivo en el tratamiento de metástasis cerebrales en pacientes con cáncer de mama positivo para el receptor del factor de crecimiento epidérmico humano 2 .

Análisis Bioquímico

Biochemical Properties

Pyrotinib interacts with the human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 1 (HER1), and HER4 . It inhibits these receptors, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is irreversible, which means that once this compound binds to these receptors, it does not easily dissociate .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those that overexpress HER2 . It influences cell function by inhibiting the signaling pathways regulated by HER2, HER1, and HER4 . This can impact gene expression and cellular metabolism, leading to inhibited cell proliferation and induced cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HER2, HER1, and HER4 . This binding is irreversible, leading to the inhibition of these tyrosine kinases . As a result, the downstream signaling pathways regulated by these receptors, such as the PI3K/Akt and MAPK pathways, are disrupted . This can lead to changes in gene expression and ultimately affect cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, this compound monotherapy was found to be inefficient in inhibiting the proliferation of certain cancer cells in vitro . When combined with other agents, this compound exhibited a potent synergistic effect, leading to more evident cell cycle arrest and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages . For example, in a mouse xenograft model, the combination of this compound with other agents led to a significant repression of in vivo tumor growth .

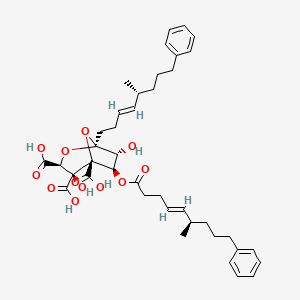

Metabolic Pathways

The primary metabolic pathways of this compound involve oxidative metabolites . These pathways include O-depicoline (M1), oxidation of pyrrolidine (M5), and oxidation of pyridine (M6-1, M6-2, M6-3, and M6-4) .

Subcellular Localization

It is known to bind to HER2, HER1, and HER4, which are typically located on the cell membrane . Therefore, it is likely that this compound localizes to the cell membrane where these receptors are present.

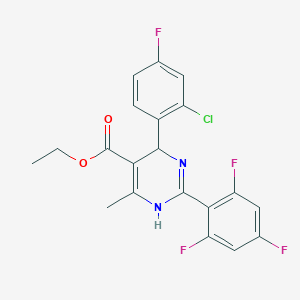

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de pirrotinib implica múltiples pasos, comenzando con la preparación de derivados de 3-cianoquinolina. El proceso incluye la formación de intermedios clave a través de diversas reacciones químicas como la sustitución nucleofílica y la ciclización .

Métodos de producción industrial: La producción industrial de pirrotinib la lleva a cabo Shanghai Hengrui Pharmaceutical. El proceso está optimizado para la producción a gran escala, asegurando un alto rendimiento y pureza. La dosis recomendada de pirrotinib oral es de 400 miligramos una vez al día después de una comida .

Análisis De Reacciones Químicas

Tipos de reacciones: Pirrotinib se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Pirrotinib puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el sistema de anillo de quinolina, afectando la actividad del compuesto.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis de intermedios de pirrotinib.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como el hidróxido de sodio y varios haluros de alquilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina, que son intermedios cruciales en la síntesis de pirrotinib .

Comparación Con Compuestos Similares

Lapatinib: Another tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2.

Neratinib: An irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.

Tucatinib: A selective tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2.

Uniqueness of Pyrotinib: this compound is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .

Propiedades

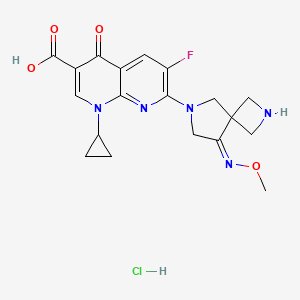

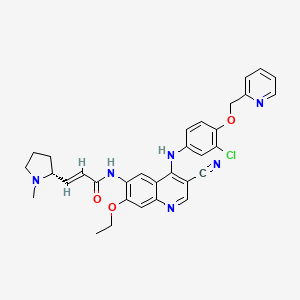

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADXACCFNXBCFY-IYNHSRRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269662-73-8 | |

| Record name | SHR-1258 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYROTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

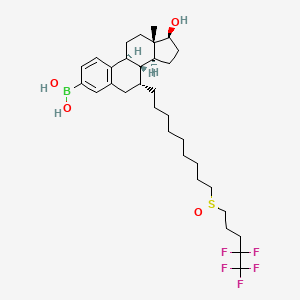

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)